molecular formula C12H24O3 B065010 2,2-Diethoxycyclooctan-1-ol CAS No. 180293-73-6

2,2-Diethoxycyclooctan-1-ol

Cat. No.: B065010
CAS No.: 180293-73-6
M. Wt: 216.32 g/mol
InChI Key: OGYZEGVIKUOZLE-UHFFFAOYSA-N
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Description

2,2-Diethoxycyclooctan-1-ol is a cyclic alcohol featuring a cyclooctane backbone substituted with two ethoxy groups at the 2-position and a hydroxyl group at the 1-position. This structure confers unique physicochemical properties, including enhanced solubility in organic solvents due to the ethoxy substituents and conformational rigidity from the eight-membered ring.

Properties

CAS No.

180293-73-6

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2,2-diethoxycyclooctan-1-ol

InChI

InChI=1S/C12H24O3/c1-3-14-12(15-4-2)10-8-6-5-7-9-11(12)13/h11,13H,3-10H2,1-2H3

InChI Key

OGYZEGVIKUOZLE-UHFFFAOYSA-N

SMILES

CCOC1(CCCCCCC1O)OCC

Canonical SMILES

CCOC1(CCCCCCC1O)OCC

Synonyms

Cyclooctanol, 2,2-diethoxy-, (+)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 2,2-Diethoxycyclooctan-1-ol with three related compounds: Dodecan-1-ol (linear aliphatic alcohol), 2-Octyldodecan-1-ol (branched aliphatic alcohol), and rac-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol (cyclic alcohol with amino substituents). Key differences are summarized in Table 1.

Table 1: Comparative Analysis of 2,2-Diethoxycyclooctan-1-ol and Analogous Compounds

Property 2,2-Diethoxycyclooctan-1-ol Dodecan-1-ol 2-Octyldodecan-1-ol rac-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol
Molecular Weight ~202.3 g/mol (calculated) 186.34 g/mol 298.5 g/mol 189.3 g/mol
Functional Groups Cyclooctane, 2×ethoxy, 1×hydroxyl Linear C12 chain, 1×hydroxyl Branched C20 chain, 1×hydroxyl Cyclohexane, 1×hydroxyl, 1×aminoethyl
Solubility High in organic solvents (inferred) Low water solubility; soluble in alcohols, ethers Lipophilic; used in emulsions Polar solvents due to amino group
Applications Potential synthetic intermediate Industrial lubricant, surfactants Cosmetic slip agent, plasticizer Pharmaceutical intermediate (e.g., chiral synthesis)
Hazard Profile Likely flammable (ethoxy groups) Combustible; aquatic toxicity Low acute toxicity (cosmetic use) Reactive amino group may require specialized handling

Structural and Functional Differences

  • Cyclic vs. Linear/Branched Chains : The cyclooctane ring in 2,2-Diethoxycyclooctan-1-ol introduces steric hindrance and restricted conformational flexibility compared to linear Dodecan-1-ol or branched 2-Octyldodecan-1-ol. This may reduce volatility and enhance thermal stability .
  • Hydroxyl Group Accessibility : The hydroxyl group in 2,2-Diethoxycyclooctan-1-ol is sterically shielded by the ethoxy substituents, contrasting with the exposed hydroxyl groups in linear alcohols like Dodecan-1-ol.

Physicochemical Properties

  • Boiling/Melting Points : Cyclooctane derivatives typically exhibit higher boiling points than linear alcohols of similar molecular weight due to ring strain and intermolecular interactions. For example, Dodecan-1-ol has a boiling point of 259°C , while 2-Octyldodecan-1-ol’s branched structure lowers its melting point, enhancing its utility as a lubricant .
  • Solubility Trends : The ethoxy groups in 2,2-Diethoxycyclooctan-1-ol likely improve solubility in aprotic solvents (e.g., THF, DCM) compared to the lipophilic 2-Octyldodecan-1-ol, which is tailored for hydrophobic formulations .

Application-Specific Behavior

  • Industrial Use : Unlike Dodecan-1-ol (used in surfactants) or 2-Octyldodecan-1-ol (cosmetic lubricant) , 2,2-Diethoxycyclooctan-1-ol’s cyclic ethoxylated structure may favor niche applications, such as protecting-group chemistry or asymmetric catalysis.

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